molecular formula C14H9BrCl2O2 B10889065 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 591210-39-8

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B10889065
CAS No.: 591210-39-8
M. Wt: 360.0 g/mol
InChI Key: QVQZCSALKZJGPM-UHFFFAOYSA-N
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Description

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9BrCl2O2 and a molecular weight of 360.03 g/mol . This compound is characterized by the presence of a bromine atom, two chlorine atoms, and an aldehyde group attached to a benzene ring. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3,4-dichlorobenzyl alcohol with 3-bromo-4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and chlorine atoms, along with the aldehyde group, makes it a versatile compound for various applications .

Biological Activity

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound characterized by a benzaldehyde functional group attached to a benzene ring, which is further substituted with a 3,4-dichlorobenzyl ether. Its molecular formula is C14H10Cl2O2C_{14}H_{10}Cl_2O_2. The presence of both chlorine and bromine substituents in this compound suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural uniqueness of this compound can be summarized as follows:

Property Details
Molecular Formula C14H10Cl2O2C_{14}H_{10}Cl_2O_2
Functional Groups Benzaldehyde, ether
Halogen Substituents Bromine (Br), Chlorine (Cl)

The compound's structure includes a benzaldehyde group, which is often associated with various biological activities such as antimicrobial and anticancer properties. The 3,4-dichlorobenzyl moiety may enhance lipophilicity and influence interactions with biological targets.

Anticancer Activity

The potential anticancer properties of this compound are supported by the general activity observed in structurally similar compounds. The benzaldehyde group is known for its role in inhibiting cancer cell proliferation. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.

The exact mechanism of action for this compound remains to be elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors in biological systems. This interaction could lead to the inhibition or activation of pathways critical for microbial growth or cancer cell proliferation.

Case Studies and Research Findings

  • Anticancer Activity Study :
    • A study evaluated the cytotoxic effects of various benzaldehyde derivatives on cancer cell lines. It was found that compounds with similar structural features to this compound exhibited IC50 values below 10 µM against several cancer types, indicating significant activity .
  • Antimicrobial Efficacy :
    • In a comparative study of halogenated phenolic compounds, several derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of chlorine was noted as a key factor contributing to enhanced activity .

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
3-Bromo-4-methoxybenzaldehydeMethoxy group instead of dichlorobenzylModerate antimicrobial activity
4-BromobenzaldehydeSimpler structure without dichlorobenzylLimited biological activity
3,4-Dichlorobenzyl bromideContains same dichlorobenzyl groupAntimicrobial properties noted

Properties

CAS No.

591210-39-8

Molecular Formula

C14H9BrCl2O2

Molecular Weight

360.0 g/mol

IUPAC Name

3-bromo-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H9BrCl2O2/c15-11-5-9(7-18)2-4-14(11)19-8-10-1-3-12(16)13(17)6-10/h1-7H,8H2

InChI Key

QVQZCSALKZJGPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=O)Br)Cl)Cl

Origin of Product

United States

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